molecular formula C14H20O4 B14741147 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate CAS No. 5463-21-8

2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate

Cat. No.: B14741147
CAS No.: 5463-21-8
M. Wt: 252.31 g/mol
InChI Key: AUXGMFRHQGGRPL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is a chemical compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxy group, a methoxy group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate typically involves the esterification of 2-Hydroxy-3-methoxyphenol with 3-ethylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester linkage can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenolic esters.

Scientific Research Applications

2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.

    Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate involves its ability to interact with free radicals. The hydroxy and methoxy groups can donate electrons to neutralize free radicals, thereby reducing oxidative stress. This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-methoxyphenyl 3-methylpentanoate
  • 2-Hydroxy-3-methoxyphenyl 3-propylpentanoate
  • 2-Hydroxy-3-methoxyphenyl 3-butylpentanoate

Uniqueness

2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is unique due to its specific ester linkage and the presence of both hydroxy and methoxy groups. These functional groups contribute to its antioxidant properties and potential therapeutic applications.

Properties

CAS No.

5463-21-8

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(2-hydroxy-3-methoxyphenyl) 3-ethylpentanoate

InChI

InChI=1S/C14H20O4/c1-4-10(5-2)9-13(15)18-12-8-6-7-11(17-3)14(12)16/h6-8,10,16H,4-5,9H2,1-3H3

InChI Key

AUXGMFRHQGGRPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(=O)OC1=CC=CC(=C1O)OC

Origin of Product

United States

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